Allyl benzoate

Descripción

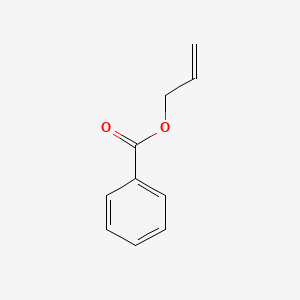

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-enyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJHVEDILOKZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073913 | |

| Record name | Benzoic acid, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

82.00 to 85.00 °C. @ 5.00 mm Hg | |

| Record name | Allyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

583-04-0 | |

| Record name | Allyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQY5543KFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allyl benzoate CAS number 583-04-0 details

An In-Depth Technical Guide to Allyl Benzoate (CAS Number: 583-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₀H₁₀O₂) is a versatile benzoate ester with the CAS number 583-04-0.[1][2] Formed from benzoic acid and allyl alcohol, this compound serves as a valuable building block in synthetic organic chemistry and holds potential in medicinal chemistry and materials science.[1] Its unique structure, combining an aromatic ring with a reactive allyl group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the context of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity, sweet, and floral odor.[3][4] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 583-04-0 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | prop-2-enyl benzoate | [2] |

| SMILES | C=CCOC(=O)C1=CC=CC=C1 | [2] |

| InChI Key | LYJHVEDILOKZCG-UHFFFAOYSA-N | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 82-85 °C @ 5.00 mm Hg | [2][5] |

| Specific Gravity | 1.05200 to 1.05600 @ 20.00 °C | [4] |

| Refractive Index | 1.51600 to 1.51900 @ 20.00 °C | [4] |

| Flash Point | 100.00 °C (212.00 °F) | [4] |

| LogP | 3.024 (estimated) | [5] |

| Water Solubility | 348.1 mg/L @ 25 °C (estimated) | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 105 (base peak), 77, 51, 39, 106 | [2] |

| ¹H NMR (predicted) | Chemical shifts (ppm) will vary with solvent. Protons on the allyl group and benzoate ring will show characteristic signals. | [6] |

| ¹³C NMR | Characteristic peaks for carbonyl carbon, aromatic carbons, and carbons of the allyl group. | [2] |

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of this compound. Below are two common laboratory-scale protocols.

This method involves the acid-catalyzed reaction between benzoic acid and allyl alcohol.

-

Materials: Benzoic acid, allyl alcohol, sulfuric acid (catalyst), toluene (for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), allyl alcohol (1.5 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[1]

-

This method provides a high yield of this compound under milder conditions.[3]

-

Materials: Benzoyl chloride, allyl alcohol, pyridine or N,N-dimethylaminopyridine (DMAP) as a catalyst/base, dichloromethane (DCM) as solvent, hydrochloric acid solution, sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

-

Procedure:

-

Dissolve allyl alcohol (1.0 eq) and pyridine (1.1 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation.

-

Purification

The primary method for purifying this compound is vacuum distillation .[1] This is necessary to avoid decomposition at its atmospheric boiling point. The crude product from the synthesis is heated under reduced pressure, and the fraction boiling at the correct temperature is collected. For smaller scales or for removing non-volatile impurities, silica gel column chromatography with a non-polar eluent system (e.g., petroleum ether and ethyl acetate) can also be employed.[1]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., HP-5 or equivalent) is suitable.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium is commonly used.

-

MS Detector: Operated in electron ionization (EI) mode.

-

-

Data Analysis: The retention time of the peak corresponding to this compound can be compared to a standard. The mass spectrum should show the characteristic molecular ion peak (m/z = 162) and fragmentation pattern, with a prominent peak at m/z = 105 corresponding to the benzoyl cation.[2]

Applications in Drug Development and Organic Synthesis

The dual functionality of the aromatic ring and the allyl group makes this compound a versatile intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be a precursor in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. While this compound itself is not directly used as a coupling partner, its derivatives, particularly those functionalized on the aromatic ring, can be. For instance, a bromo-substituted this compound could undergo a Suzuki-Miyaura coupling.

Antimicrobial Activity

Benzoate esters are known for their antimicrobial properties.[1] The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death.[1] In acidic environments, benzoate esters can hydrolyze to benzoic acid, which in its undissociated form, can readily pass through the cell membrane. Inside the cell, the higher pH causes the acid to dissociate, leading to an accumulation of protons and anions that disrupts cellular processes.

While specific studies on the antimicrobial efficacy of this compound are not as prevalent as for other benzoates like sodium benzoate or parabens, its structural similarity suggests potential applications as a preservative or antimicrobial agent. Further research is needed to fully characterize its spectrum of activity and minimum inhibitory concentrations (MICs) against various microorganisms.

Precursor for Bioactive Molecules

The allyl group in this compound is a versatile functional handle for further chemical modifications. It can undergo various reactions such as epoxidation, dihydroxylation, and polymerization, opening avenues for the synthesis of a diverse range of derivatives.[3] These derivatives can be screened for various biological activities. The "allyl motif" is present in many natural and synthetic compounds with demonstrated anticancer activity.[7][8] This suggests that derivatives of this compound could be promising candidates for fragment-based drug design in oncology.[7][8]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10]

Table 3: Safety and Hazard Information for this compound

| Hazard Information | Details | Reference |

| GHS Classification | Not classified as hazardous according to most reports. However, some sources indicate it may be harmful if swallowed and toxic to aquatic life. | [2][11] |

| Acute Toxicity | Unknown acute toxicity for a significant portion of the mixture. | [12] |

| Handling Precautions | Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling. | [13] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [12] |

| Incompatible Materials | Strong oxidizing agents. | [12] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂) upon combustion. | [12] |

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and detailed safety information before handling this chemical.

Conclusion

This compound (CAS 583-04-0) is a chemical compound with significant utility in organic synthesis and potential applications in drug discovery and development. Its straightforward synthesis, combined with the reactivity of its functional groups, makes it an attractive building block for creating more complex molecules. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working with or considering the use of this compound in their work. As with any chemical, adherence to proper safety protocols is paramount. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H10O2 | CID 11406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound, 583-04-0 [thegoodscentscompany.com]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. uwlax.edu [uwlax.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl benzoate (C₁₀H₁₀O₂) is an organic compound of significant interest in various chemical and industrial applications. As a benzoate ester, it is formed from the esterification of benzoic acid and allyl alcohol.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its chemical reactivity. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this versatile compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sweet, floral, and fruity odor.[2] It is slightly soluble in water but miscible with organic solvents such as ethanol, ether, and perfume oils.[2][3]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₂ | [2][4] |

| Molecular Weight | 162.18 g/mol | [4][5] |

| CAS Number | 583-04-0 | [5] |

| IUPAC Name | prop-2-enyl benzoate | [5] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Sweet, floral, fruity | [2][3] |

| Boiling Point | 230 °C at 760 mmHg | [3] |

| 82.00 to 85.00 °C at 5.00 mmHg | [5] | |

| 74-75 °C at 1 Torr | [4] | |

| Density | 1.058 g/cm³ at 20 °C | [6] |

| 1.05 g/mL | [3] | |

| Refractive Index | 1.5160 to 1.5190 at 20 °C | [3] |

| Solubility in Water | 348.1 mg/L at 25 °C (estimated) | [7] |

| Solubility in Organic Solvents | Miscible with alcohol and perfume oils. Poorly soluble in propylene glycol. | [3] |

| Flash Point | 100.00 °C (212.00 °F) TCC | [7] |

| logP (o/w) | 3.024 (estimated) | [3] |

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the direct esterification of benzoic acid with allyl alcohol and the transesterification of another benzoate ester.

Fischer Esterification of Benzoic Acid and Allyl Alcohol

This method involves the acid-catalyzed reaction between benzoic acid and allyl alcohol.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.0 eq) and allyl alcohol (1.2 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 6-8 hours. The water formed during the reaction is continuously removed using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Transesterification

This method involves the exchange of the alcohol moiety of an ester with another alcohol, in this case, reacting a simple benzoate ester (e.g., methyl benzoate or ethyl benzoate) with allyl alcohol.

-

Reactant and Catalyst Preparation: In a round-bottom flask, combine methyl benzoate or ethyl benzoate (1.0 eq) with an excess of allyl alcohol (2.0 eq). Add a catalytic amount of a base, such as sodium methoxide (NaOMe) (2 mol%).

-

Reaction: Heat the mixture to a temperature of 80-100 °C for 3-5 hours. The lower-boiling alcohol (methanol or ethanol) is distilled off to drive the equilibrium towards the formation of this compound.

-

Work-up and Purification: After the reaction, the excess allyl alcohol is removed by distillation. The remaining mixture is then worked up similarly to the esterification procedure, followed by purification via vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthesis routes for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the ester functional group and the allyl group, which contains a reactive double bond.

Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and allyl alcohol. Basic hydrolysis (saponification) is generally preferred as it is an irreversible reaction.

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).

-

Reflux: Heat the mixture under reflux until the oily layer of the ester disappears, indicating the completion of the hydrolysis. This typically takes 45-60 minutes.

-

Isolation of Benzoic Acid: Cool the reaction mixture and acidify it with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic to litmus paper. Benzoic acid will precipitate out of the solution.

-

Purification: Collect the precipitated benzoic acid by vacuum filtration, wash it with cold water, and recrystallize it from hot water to obtain the purified product.

Suzuki-Miyaura Cross-Coupling

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions for the preparation of stable potassium alkyltrifluoroborates, which can then react with aryl halides or triflates.[3]

The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.

Caption: Mechanism of Suzuki-Miyaura cross-coupling.

Polymerization

The allyl group in this compound allows it to undergo free-radical polymerization. However, allyl monomers are known to polymerize with difficulty and tend to form low-molecular-weight polymers due to degradative chain transfer to the monomer.

The polymerization proceeds through the classic steps of initiation, propagation, and termination.

Caption: Mechanism of free-radical polymerization.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons of the benzoate group and the protons of the allyl group.

-

Aromatic Protons: The protons on the benzene ring typically appear in the range of 7.4-8.1 ppm. The protons ortho to the carbonyl group are the most deshielded.

-

Allyl Protons:

-

The proton on the carbon adjacent to the oxygen (-OCH₂-) appears as a doublet.

-

The proton on the central carbon of the double bond (-CH=) appears as a multiplet.

-

The terminal protons of the double bond (=CH₂) appear as two distinct multiplets due to different coupling with the adjacent proton.

-

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) gives a signal in the downfield region, typically around 166 ppm.

-

Aromatic Carbons: The carbons of the benzene ring appear in the range of 128-133 ppm.

-

Allyl Carbons:

-

The carbon adjacent to the oxygen (-OCH₂-) appears around 65 ppm.

-

The carbons of the double bond (-CH=CH₂) appear in the alkene region, typically between 118 and 132 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is observed around 1720 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band appears in the region of 1270-1250 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band is present around 1640 cm⁻¹.

-

=C-H Stretch (Alkene): A medium intensity band is typically observed just above 3000 cm⁻¹.

-

C-H Stretch (Aromatic): Bands are present in the 3100-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Several bands of variable intensity appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight. Common fragmentation patterns include the loss of the allyl group and the formation of the benzoyl cation (m/z = 105), which is often the base peak.

Analytical Procedures

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient program is used to separate components with different boiling points. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is typically used.

-

Mass Range: Scan a mass range that includes the molecular ion of this compound and its expected fragments (e.g., m/z 40-200).

-

-

Data Analysis: The retention time of the this compound peak is used for identification (by comparison with a standard), and the integrated peak area is used for quantification. The mass spectrum of the peak is compared with a library spectrum for confirmation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is important to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Conclusion

This compound is a versatile chemical with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, and its reactivity allows for its use in a variety of chemical transformations, including polymerization and cross-coupling reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in research, development, and industrial applications.

References

Allyl benzoate synthesis from benzoic acid and allyl alcohol

An In-depth Technical Guide to the Synthesis of Allyl Benzoate from Benzoic Acid and Allyl Alcohol

Introduction

This compound (C₁₀H₁₀O₂) is an organic ester formed from benzoic acid and allyl alcohol.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor, making it a valuable component in the fragrance and flavor industries.[1] Beyond its sensory applications, the presence of the allyl group makes it a versatile intermediate in organic synthesis, enabling reactions such as polymerization and transesterification.[1] This guide provides a comprehensive technical overview of the primary synthesis route for this compound—the direct esterification of benzoic acid and allyl alcohol—and explores alternative methodologies for its preparation.

Core Synthesis Methodology: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound from benzoic acid and allyl alcohol is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2][3]

Reaction Principle and Mechanism

Fischer esterification is a reversible equilibrium reaction.[2][3] To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by either using a large excess of one of the reactants (usually the less expensive one, in this case, allyl alcohol) or by removing the water formed during the reaction.[2][4]

The reaction mechanism proceeds through several key steps, which are initiated by the protonation of the carboxylic acid's carbonyl group by an acid catalyst.

Caption: Mechanism of Fischer-Speier Esterification.

Catalysts

A variety of acid catalysts can be employed to accelerate the reaction.

-

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective homogeneous catalysts.[2][4][5]

-

Lewis Acids: Metal-based catalysts, including compounds of tin, titanium, and zirconium, can also be used, although they often require higher temperatures (above 180°C) to achieve full activity.[5]

-

Heterogeneous Catalysts: Solid acid catalysts such as heteropolyacids (e.g., phosphotungstic acid), ion-exchange resins (e.g., Amberlyst 15), and acid-treated silica offer advantages in terms of separation and reusability.[6][7]

Alternative Synthesis Routes

While direct esterification is common, other methods can produce this compound, often starting from more reactive benzoic acid derivatives.

-

From Benzoyl Chloride: The reaction of benzoyl chloride with allyl alcohol or diallyl carbonate provides a high yield of this compound.[8] This method is often faster but involves a more expensive and corrosive starting material.

-

Transesterification: this compound can be synthesized by the transesterification of methyl or ethyl benzoate with allyl alcohol, typically catalyzed by a base like sodium methoxide (NaOMe).[9] Driving the equilibrium requires the removal of the lower-boiling alcohol (methanol or ethanol).[9]

-

Palladium-Catalyzed Oxidative Esterification: A modern approach involves the direct coupling of terminal olefins (like propene) with benzoic acid under aerobic conditions using a Pd(II)/sulfoxide catalyst system.[9]

Data Summary of Synthesis Methods

The following table summarizes quantitative data from various methods for synthesizing this compound, allowing for easy comparison of reaction conditions and efficiencies.

| Synthesis Method | Catalyst | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fischer Esterification | H₂SO₄ | Benzoic Acid, Allyl Alcohol | 65 - 120 | 2 - 4 | >85 | [6][10] |

| Fischer Esterification | Phosphotungstic Acid (PTA) | Benzoic Acid, Allyl Alcohol | 120 | 4 | >85 | [6] |

| From Benzoyl Chloride | N,N-Dimethylaminopyridine (DMAP) | Benzoyl Chloride, Diallyl Carbonate | 170 | 4 | 90 | [8] |

| Transesterification | Sodium Methoxide (NaOMe) | Methyl Benzoate, Allyl Alcohol | 80 - 100 | 3 - 5 | 88 | [9] |

| Pd-Catalyzed Oxidation | Pd(OAc)₂ / 2,6-lutidine | Terminal Olefin, Benzoic Acid | 80 | - | 82 | [9] |

| Aqueous Phase Synthesis | TC-1~6, NaI, Cu | Benzoic Acid, Allyl Chloride | 35 - 40 (step 1), Reflux (step 2) | 5 - 7 | 85 | [11] |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification with azeotropic removal of water.

Materials:

-

Benzoic Acid

-

Allyl Alcohol (in excess, e.g., 3-5 equivalents)

-

Toluene (as azeotropic solvent)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 ml per 600 mg of acid)[10]

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add benzoic acid, a 3-5 fold molar excess of allyl alcohol, and toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[10]

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue reflux until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent (toluene, ethyl acetate, and excess allyl alcohol) under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound (b.p. 110-111 °C at 13 mmHg).[8]

Protocol 2: Synthesis from Sodium Benzoate and Allyl Chloride

This "green chemistry" protocol utilizes an aqueous phase reaction.[11]

Materials:

-

Sodium Benzoate (or Benzoic acid neutralized to form the salt)

-

Allyl Chloride

-

Phase Transfer Catalyst (e.g., TC-1~6 as cited)

-

Sodium Iodide (NaI)

-

Copper powder (Cu)

-

Water

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Initial Mixture: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, combine sodium benzoate (0.1 mol), catalyst (2.0g), NaI (0.75g), Cu powder (0.05g), and water (20 mL).[11]

-

Heating: Heat the mixture to 35-40°C for 1 hour.[11]

-

Allyl Chloride Addition: Add allyl chloride dropwise over 2 hours, using a molar ratio of approximately 2:1 (allyl chloride to sodium benzoate).[11]

-

Reflux: After the addition is complete, reflux the mixture for 2-4 hours.[11]

-

Work-up: Distill off the excess allyl chloride. Cool the mixture to room temperature and filter to remove the catalyst and copper powder.[11]

-

Extraction and Drying: Separate the organic layer, wash it with water, and dry it overnight with anhydrous MgSO₄.[11]

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.[11]

Workflow and Process Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

References

- 1. CAS 583-04-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 583-04-0 | Benchchem [benchchem.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Prop-2-enyl Benzoate (Allyl Benzoate)

Introduction

Prop-2-enyl benzoate, commonly known as this compound, is an organic compound classified as a benzoate ester.[1] It is formed from the esterification of benzoic acid and allyl alcohol.[2] With the chemical formula C10H10O2, this compound presents as a colorless to pale yellow liquid characterized by a pleasant, sweet, and floral aroma.[2][3][4] Its unique chemical structure, featuring a reactive allyl group, makes it a valuable intermediate and versatile reactant in various fields, including synthetic organic chemistry, materials science, and the fragrance industry.[2][3]

For drug development professionals, this compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[2] Its utility in advanced chemical reactions, such as cross-coupling and stereospecific reductions, allows for the construction of biaryl structures and molecules with defined stereochemistry, which are often critical for therapeutic efficacy.[2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and applications relevant to scientific research and pharmaceutical development.

Chemical and Physical Properties

This compound is an ester with a molecular weight of approximately 162.18 g/mol .[2][5] It is generally insoluble in water but miscible with organic solvents like alcohol and ether.[3][4] The presence of the allyl group's double bond is a key feature, enabling it to participate in reactions such as polymerization and transesterification.[3]

| Property | Value | Reference |

| IUPAC Name | prop-2-enyl benzoate | [1][2][5] |

| CAS Number | 583-04-0 | [1][2][3] |

| Molecular Formula | C10H10O2 | [2][3][6] |

| Molecular Weight | 162.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 82-85 °C @ 5.00 mm Hg; 74-75 °C @ 1 Torr | [1][7] |

| Density | 1.058 g/cm³ @ 20 °C | [4][7] |

| Solubility | Insoluble in water; Miscible with alcohol and perfume oils | [3][4] |

| InChI Key | LYJHVEDILOKZCG-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C=CCOC(=O)C1=CC=CC=C1 | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. The choice of method often depends on factors such as desired yield, scalability, and environmental considerations. Large-scale manufacturing favors transesterification for its low catalyst cost and potential for continuous operation.[2]

Method 1: Acid-Catalyzed Esterification

This is a direct esterification method involving the reaction of benzoic acid and allyl alcohol, typically using an acid catalyst like sulfuric acid.[2][4] To improve yields, azeotropic distillation is often employed to remove water as it is formed, driving the equilibrium toward the product.[2]

Protocol:

-

A mixture of benzoic acid (0.1 mol), allyl alcohol (0.12 mol), and a phase-transfer catalyst (e.g., 2.0 g TC-1) is prepared in a suitable solvent like toluene.[2]

-

To suppress side reactions, copper powder (0.05 g) and sodium iodide (0.75 g) can be added.[2]

-

The mixture is heated to reflux for approximately 5 hours, with continuous removal of water via a Dean-Stark apparatus.[2]

-

After cooling, the reaction mixture is washed with water and dried over anhydrous magnesium sulfate (MgSO₄).[2][6]

-

The crude product is purified by vacuum distillation to yield this compound.[6]

Method 2: Transesterification

Transesterification using metal alkoxide catalysts offers high yields and is suitable for industrial-scale production.[2] This method typically involves the reaction of methyl or ethyl benzoate with allyl acetate.[2]

Protocol:

-

Methyl benzoate and allyl acetate are combined in a 1:2 molar ratio in a reaction vessel.[2]

-

A catalytic amount of a metal alkoxide, such as sodium methoxide (NaOMe, 2 mol%), is added.[2]

-

The mixture is heated to 80–100°C and stirred for 3–5 hours.[2]

-

To drive the reaction to completion, the lower-boiling methyl acetate byproduct is continuously removed by distillation.[2]

-

The resulting this compound is then purified by distillation.[2]

Method 3: Reaction with Benzoyl Chloride

This method provides high yields by reacting allyl alcohol with the more reactive benzoyl chloride in the presence of a base to neutralize the HCl byproduct.[2]

Protocol:

-

Allyl alcohol and benzoyl chloride (1:1.2 molar ratio) are dissolved in a solvent mixture of pyridine and dichloromethane (DCM).[2]

-

The reaction is conducted at 0°C and stirred for 12 hours.[2] Pyridine acts as a base to neutralize the hydrochloric acid formed, preventing acid-catalyzed side reactions.[2]

-

Upon completion, the reaction mixture is processed to remove pyridine hydrochloride and the solvent.

-

The final product is obtained after purification, typically achieving yields of around 92%.[2]

Comparative Summary of Synthesis Methods

| Method | Typical Yield (%) | Temperature (°C) | Catalyst | Scalability | Reference |

| Acid-Catalyzed Esterification | 70–75 (85-90 with azeotropic removal) | 110–120 | H₂SO₄, p-TsOH | High | [2] |

| Transesterification | 85–90 | 80–100 | NaOMe | Industrial | [2] |

| Benzoyl Chloride Method | ~92 | 0 | Pyridine (Base) | Moderate | [2] |

| Pd-Catalyzed Oxidation | ~82 | 80 | Pd(OAc)₂ | Moderate | [2] |

Applications in Research and Drug Development

This compound is a versatile reactant in synthetic organic chemistry, providing a gateway to various molecular scaffolds important in medicinal chemistry.[2]

-

Suzuki-Miyaura Cross-Coupling: It is used to prepare stable potassium alkyltrifluoroborates. These intermediates are crucial for Suzuki-Miyaura cross-coupling reactions with aryl triflates and halides, a key method for synthesizing biaryl compounds found in many pharmaceuticals and agrochemicals.[2][4]

-

Radical Reactions: The allyl group can participate in various radical reactions. For instance, phosphine-catalyzed reactions involving this compound can produce valuable intermediates for drug synthesis.[2]

-

Stereospecific Reductions: The compound can undergo stereospecific reductions, for example, using samarium diiodide. This allows for the selective formation of specific stereoisomers, a critical aspect of modern drug development where a single stereoisomer is often responsible for the desired therapeutic effect.[2]

-

Polymer Chemistry: Polymers with allyl functionality are gaining interest in biomedicine for applications in advanced drug delivery, tissue engineering, and as antimicrobial coatings.[8] The allyl group allows for post-synthesis modifications to create biomaterials with tunable properties.[8]

Biological Activity

The biological activity of this compound has garnered interest in pharmacology.[2] Its primary known biological effect is its antimicrobial activity. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to cell death.[2] This activity is similar to that of other benzoate esters, such as benzyl benzoate, which is used as a topical treatment for scabies.[2]

Currently, specific signaling pathways directly modulated by this compound have not been extensively detailed in the literature. Its primary role in the drug development pipeline remains that of a versatile chemical building block rather than a direct therapeutic agent.

Visualized Workflows and Pathways

To aid in the conceptualization of experimental processes, the following diagrams illustrate key workflows for the synthesis of this compound.

Caption: Key synthetic routes to this compound.

Caption: General workflow for synthesis and purification.

References

- 1. This compound | C10H10O2 | CID 11406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 583-04-0 | Benchchem [benchchem.com]

- 3. CAS 583-04-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 583-04-0 [chemicalbook.com]

- 5. plantaedb.com [plantaedb.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of Allyl Benzoate

This technical guide provides a comprehensive overview of the molecular weight of Allyl benzoate, including its fundamental chemical properties and the experimental methodologies used for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Properties of this compound

This compound, also known as prop-2-enyl benzoate, is an organic compound classified as an ester of benzoic acid and allyl alcohol.[1][2] Its chemical and physical properties are crucial for its application in various scientific and industrial fields.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 162.19 g/mol | [1][3] |

| Monoisotopic Mass | 162.068079557 Da | [4][5] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3][6] |

| CAS Number | 583-04-0 | [1][3][6] |

| Density | 1.058 g/mL | [7] |

| Boiling Point | 230 °C | [7] |

Experimental Determination of Molecular Weight

The determination of the molecular weight of a small organic compound like this compound is a fundamental analytical procedure. Mass spectrometry (MS) is the most common and precise method for this purpose.[8] It provides not only the molecular weight but also structural information based on fragmentation patterns.

The following protocol outlines a generalized procedure for determining the molecular weight of a small molecule such as this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately determine the molecular mass of this compound.

Materials:

-

This compound sample

-

High-purity solvents (e.g., acetonitrile, methanol, water) suitable for LC-MS

-

Volumetric flasks and pipettes

-

LC-MS system (e.g., coupled with Electrospray Ionization - ESI source)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a suitable volatile solvent (e.g., methanol or acetonitrile) in a volumetric flask to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare working solutions at lower concentrations (e.g., 1-10 µg/mL). The solvent used for dilution should be compatible with the mobile phase.

-

-

LC-MS System Configuration:

-

Liquid Chromatography (LC):

-

Select an appropriate LC column (e.g., C18) for separation.

-

Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent (e.g., acetonitrile), often with a small amount of an additive like formic acid to aid ionization.

-

Set the flow rate and gradient conditions for the mobile phase to ensure the compound elutes as a sharp peak.

-

-

Mass Spectrometry (MS):

-

The most common ionization techniques for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[8] ESI is generally suitable for this compound.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 100-300).

-

Calibrate the mass spectrometer using a standard calibration compound to ensure high mass accuracy.

-

-

-

Data Acquisition:

-

Inject a small volume of the prepared sample solution into the LC-MS system.

-

The sample is first separated by the LC column.

-

The eluent from the column is directed to the MS ion source, where the molecules are ionized.

-

The ions are then separated by the mass analyzer based on their m/z ratio and detected.[9]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the peak corresponding to the molecular ion. For this compound (C₁₀H₁₀O₂), the expected monoisotopic mass is approximately 162.07 Da.[4][5] In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 163.08.

-

The high-resolution mass measurement allows for the confirmation of the elemental composition.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the molecular weight of a compound can be visualized as a structured workflow.

Caption: Workflow for Molecular Weight Determination via LC-MS.

References

- 1. This compound | 583-04-0 | Benchchem [benchchem.com]

- 2. CAS 583-04-0: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H10O2 | CID 11406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 7. This compound [stenutz.eu]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Boiling Point of Allyl Benzoate at Reduced Pressure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point of allyl benzoate, with a specific focus on its determination at reduced pressures. Understanding the relationship between vapor pressure and temperature is critical for purification processes such as distillation, which are fundamental in research and pharmaceutical development.

Core Data: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Consequently, the boiling point of a substance is dependent on the surrounding pressure. For compounds like this compound, which may be sensitive to high temperatures, distillation at reduced pressure (vacuum distillation) is a common purification technique to prevent degradation.

Below is a summary of reported boiling points for this compound at various pressures.

| Pressure | Boiling Point |

| 760 mm Hg (Standard Atmospheric Pressure) | 230 °C |

| 760 mm Hg (Standard Atmospheric Pressure) | 242 °C[1] |

| 24 mm Hg | 120-122 °C |

| 5.00 mm Hg | 82-85 °C[2][3] |

Experimental Protocol: Micro-Boiling Point Determination at Reduced Pressure

The following is a generalized methodology for the determination of a liquid's boiling point at reduced pressure, adapted for a micro-scale experiment. This method is suitable when only small quantities of the substance are available.

Materials:

-

Sample of this compound (~0.5 mL)

-

Test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer or temperature probe

-

Heating apparatus (e.g., oil bath or heating block)

-

Vacuum source (e.g., vacuum pump)

-

Manometer for pressure measurement

-

Apparatus for vacuum distillation (e.g., a Hickman still or a small-scale distillation setup)

Procedure:

-

Sample Preparation: Place a small amount of this compound into the test tube.

-

Capillary Inversion: Insert the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Secure the test tube to the distillation apparatus. Insert the thermometer so that the bulb is level with or slightly above the side arm of the distillation apparatus, ensuring it does not touch the sides of the glass.

-

Pressure Reduction: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level. Monitor the pressure using the manometer.

-

Heating: Begin to gently heat the sample.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. This is the trapped air expanding and escaping. Continue heating until the bubbling becomes rapid and continuous, indicating the liquid is boiling.

-

Temperature Reading: Record the temperature at which a steady stream of bubbles emerges from the capillary tube. This is the boiling point at the recorded pressure.

-

Confirmation: To confirm the boiling point, remove the heat source. The bubbling will slow and stop. The liquid will then be drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.

Experimental Workflow

The logical flow of determining the boiling point of this compound at reduced pressure is illustrated in the following diagram.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

References

An In-Depth Technical Guide to the Solubility of Allyl Benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl benzoate (C₁₀H₁₀O₂) is an ester recognized for its fruity, cherry-like aroma, finding applications in the fragrance and flavor industries.[1][2] In the context of research and development, particularly in fields like drug delivery and formulation science, a thorough understanding of a compound's solubility in various organic solvents is paramount. Solubility dictates the choice of solvents for synthesis, purification, and the formulation of liquid-based products. This guide provides a comprehensive overview of the available solubility data for this compound in organic solvents, outlines detailed experimental protocols for its determination, and presents a visual workflow for these procedures.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a robust framework for its experimental determination.

Data Presentation: Solubility of this compound

The solubility of this compound is generally characterized by its miscibility with many common organic solvents, a trait attributed to its ester functional group and benzene ring, which allow for favorable interactions with a variety of organic media. It is reported to be miscible with alcohol and perfume oils.[1][3] Specific mentions of its solubility include being soluble in methanol, ethanol, and ether.[3][4] Conversely, it is described as poorly soluble in propylene glycol and insoluble in water.[1][3] An estimated water solubility value is available, further highlighting its hydrophobic nature.[2]

| Solvent | Temperature (°C) | Solubility | Data Type |

| Alcohol | Not Specified | Miscible | Qualitative |

| Perfume Oils | Not Specified | Miscible | Qualitative |

| Methanol | Not Specified | Soluble | Qualitative |

| Ethanol | Not Specified | More soluble than in water | Qualitative |

| Ether | Not Specified | More soluble than in water | Qualitative |

| Propylene Glycol | Not Specified | Poorly soluble | Qualitative |

| Water | 25 | 348.1 mg/L | Estimated |

Experimental Protocols for Solubility Determination

The absence of extensive quantitative data necessitates a reliable experimental protocol for researchers to determine the solubility of this compound in specific solvents of interest. The following methods are standard in the field and can be readily applied.

Method 1: Visual Miscibility Test (Qualitative)

This is a straightforward and rapid method to determine if this compound is miscible, partially miscible, or immiscible in a given solvent.[5]

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Calibrated pipettes or graduated cylinders

-

Test tubes with stoppers

Procedure:

-

Add a specific volume (e.g., 2 mL) of the chosen organic solvent to a clean, dry test tube.[5]

-

To the same test tube, add an equal volume of this compound.[5]

-

Stopper the test tube and shake it vigorously for approximately one minute.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.

-

Method 2: Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.[6][7]

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Glass flasks with airtight stoppers

-

A temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent and solute)

-

A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solute is crucial to ensure saturation.[6]

-

Seal the flask and place it in a temperature-controlled shaker or water bath.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] The time required may need to be determined empirically.

-

After equilibration, cease agitation and allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.[5]

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.[5]

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve).[5]

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative shake-flask method for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Summary

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative descriptions indicate good solubility in alcohols and ether, and poor solubility in propylene glycol and water. For researchers requiring precise solubility values, this guide provides detailed, actionable experimental protocols based on standard laboratory methods. The inclusion of a workflow diagram for the shake-flask method offers a clear visual aid for the experimental process. The methodologies described herein will enable scientists and professionals in drug development and other fields to accurately determine the solubility of this compound in solvents relevant to their specific applications.

References

- 1. This compound | 583-04-0 [chemicalbook.com]

- 2. This compound, 583-04-0 [thegoodscentscompany.com]

- 3. This compound CAS#: 583-04-0 [m.chemicalbook.com]

- 4. CAS 583-04-0: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Solubility Measurements | USP-NF [uspnf.com]

Allyl Benzoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl benzoate (CAS No. 583-04-0) is a benzoate ester of benzoic acid and allyl alcohol.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[2] This document provides an in-depth technical guide on the safety and handling precautions for this compound, intended for use by researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous chemical under the Globally Harmonized System (GHS), proper handling and safety precautions are essential in a laboratory setting.[3] This guide summarizes key physical, chemical, and toxicological properties, outlines safe handling procedures, and provides detailed experimental protocols for safety assessment based on established guidelines.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for implementing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity, sweet, cherry, berry | [4] |

| Boiling Point | 82-85 °C @ 5 mmHg | [3] |

| Flash Point | >93.3°C (>200°F) | [4] |

| Density | 1.05 g/cm³ at 25°C | [4] |

| Solubility | Insoluble in water. Soluble in alcohol and oils. | [4] |

| Vapor Pressure | 0.02 mmHg @ 25°C | [4] |

Toxicological Data

Comprehensive toxicological data for this compound is limited, with many standard acute toxicity values reported as "not available" or "unknown".[4] However, data for structurally related compounds, such as other alkyl benzoates and benzyl benzoate, can provide an indication of potential hazards. It is anticipated that this compound would be metabolized in the body to benzoic acid and allyl alcohol.[1] Table 2 summarizes the available toxicological information.

| Endpoint | Value (this compound) | Value (Related Compounds) & Comments | Reference |

| Acute Oral Toxicity (LD50) | Not available | Benzyl Benzoate (rat): 1700-3700 mg/kg. Methyl Benzoate (rat): 1350-3500 mg/kg. Suggests low to moderate acute oral toxicity for benzoate esters. | [5][6] |

| Acute Dermal Toxicity (LD50) | Not available | Benzyl Benzoate (rabbit): 4000 mg/kg. Methyl Benzoate (rabbit): >2000 mg/kg. Suggests low acute dermal toxicity. | [1][5] |

| Acute Inhalation Toxicity (LC50) | Not available | Benzyl Benzoate (rat): >5.02 mg/L. Indicates low acute inhalation toxicity. | [7] |

| Skin Irritation/Corrosion | Not classified as a skin irritant. | Benzyl Benzoate: Minimally irritating to rabbit skin. | [7] |

| Eye Irritation/Corrosion | Not classified as an eye irritant. | Benzyl Benzoate: Slightly irritating to the rabbit eye. | [7] |

| Skin Sensitization | Predicted to be a skin sensitizer. | Benzyl Benzoate: Slight to moderate dermal sensitizer. | [7][8] |

| Genotoxicity | Data not available. | Benzoic acid and benzyl alcohol: Generally not genotoxic in most assays. | [1][9] |

| Carcinogenicity | Data not available. | Benzoic acid and tested component alcohols: Not carcinogenic. | [1] |

| Reproductive/Developmental Toxicity | Data not available. | Benzoic acid and tested component alcohols: Not reproductive or developmental toxicants. | [1] |

Hazard Identification and Classification

According to multiple sources, this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200) or the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] However, as with any chemical, it should be handled with care in a laboratory setting.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial for laboratory safety. The following diagram illustrates a logical workflow for the safe management of this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize potential exposure to this compound, the following engineering controls and personal protective equipment are recommended:

-

Engineering Controls: Work should be conducted in a well-ventilated area.[4] The use of a chemical fume hood is recommended, especially when working with larger quantities or when heating the substance.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat.[4]

-

Respiratory Protection: If ventilation is inadequate or if vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[4] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Accidental Release Measures: Ensure adequate ventilation.[4] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[5] Prevent entry into waterways, sewers, basements, or confined areas.

Potential Metabolic Pathway

While specific signaling pathways for this compound toxicity are not documented due to its low hazard profile, it is expected to undergo hydrolysis in the body. The following diagram illustrates the likely metabolic pathway.

Experimental Protocols for Safety Assessment

The following sections describe standardized methodologies for assessing the potential skin and eye irritation and skin sensitization of a chemical like this compound, based on OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[10][11]

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure:

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[11]

Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test is designed to determine the potential of a substance to cause eye irritation or corrosion.[2][12]

Methodology:

-

Test Animal: Healthy, young adult albino rabbits are typically used.[12]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[2] The other eye serves as an untreated control.[2]

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.[12] Observations may be continued for up to 21 days if effects are persistent.[2]

-

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[2]

-

Data Interpretation: The severity and reversibility of the observed ocular effects determine the irritation classification. The use of analgesics and anesthetics is recommended to minimize pain and distress.[12]

Skin Sensitization Testing (based on OECD Guideline 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[13]

Methodology:

-

Test Animal: Mice are used for this assay.[13]

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.[13]

-

On day 6, a solution of ³H-methyl thymidine is injected intravenously.

-

After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

-

Measurement: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of ³H-methyl thymidine and is expressed as the Stimulation Index (SI).

-

Data Interpretation: A substance is classified as a skin sensitizer if the Stimulation Index is ≥ 3.[13]

Disposal Considerations

Waste materials and empty containers should be disposed of in accordance with all applicable local, state, and federal regulations.[4] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a compound with a low hazard profile. However, adherence to standard laboratory safety practices is paramount. This guide provides essential information for the safe handling, storage, and disposal of this compound. In the absence of comprehensive toxicological data for this specific compound, a cautious approach, informed by the properties of structurally related benzoate esters, is recommended. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) before handling any chemical and ensure that appropriate engineering controls and personal protective equipment are in place.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. This compound | C10H10O2 | CID 11406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. cir-safety.org [cir-safety.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. plantaedb.com [plantaedb.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. senzagen.com [senzagen.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Applications of Allyl Benzoate in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl benzoate is a versatile reagent in organic synthesis, serving as a precursor for a variety of chemical transformations. Its utility stems from the presence of two key functional groups: the benzoate ester and the allyl group. This guide explores the core applications of this compound, providing detailed insights into its role in palladium-catalyzed allylic substitution reactions, as a protecting group for carboxylic acids, in sigmatropic rearrangements, and as a monomer in polymerization reactions. This document furnishes researchers with the necessary data and protocols to effectively utilize this compound in their synthetic endeavors.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation, where a palladium catalyst activates an allylic substrate for nucleophilic attack. This compound serves as an excellent electrophile in these reactions, with the benzoate group acting as a good leaving group upon coordination of the palladium catalyst to the allyl moiety.

General Reaction Scheme

The general transformation involves the reaction of this compound with a nucleophile in the presence of a palladium(0) catalyst.

Quantitative Data for Tsuji-Trost Reactions of this compound

The following table summarizes representative examples of the Tsuji-Trost reaction using this compound and its derivatives with various nucleophiles.

| Entry | Allylic Substrate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Yield (%) | Stereoselectivity | Reference |

| 1 | This compound | Dimethyl malonate | Pd(PPh₃)₄ (5) | - | THF | 50 | High | - | [1] |

| 2 | Cinnamyl benzoate | Phenylsiloxane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 65 | 95 | >99% inversion | [2][3] |

| 3 | Cyclohexenyl benzoate | Phenylsiloxane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 65 | 85 | >99% inversion | [2][3] |

Experimental Protocol: Palladium-Catalyzed Allylation of Dimethyl Malonate

This protocol is adapted from a general procedure for the Tsuji-Trost reaction.[1]

Materials:

-

This compound (1.0 eq)

-

Dimethyl malonate (1.2 eq)

-

Sodium hydride (1.2 eq, 60% dispersion in mineral oil)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride.

-